2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate
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Overview
Description
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate is an organic compound with the molecular formula C22H16O6S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate typically involves the reaction of 2-oxo-7-phenyl-1,3-benzoxathiol with 2-methoxyphenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate
- 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate
Uniqueness
Compared to similar compounds, 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methoxyphenoxy)acetate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C22H16O6S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C22H16O6S/c1-25-17-9-5-6-10-18(17)26-13-20(23)27-15-11-16(14-7-3-2-4-8-14)21-19(12-15)29-22(24)28-21/h2-12H,13H2,1H3 |
InChI Key |
FVOLTOGDNZRCIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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